molecular formula C19H39NO2 B129837 (R)-N-(1-Hydroxypropan-2-yl)palmitamide CAS No. 142128-47-0

(R)-N-(1-Hydroxypropan-2-yl)palmitamide

Cat. No.: B129837
CAS No.: 142128-47-0
M. Wt: 313.5 g/mol
InChI Key: RYVPKPNOVYCJAP-GOSISDBHSA-N
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Description

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide (CAS: 142128-47-0) is a synthetic pseudo-ceramide with the molecular formula C₁₉H₃₉NO₂ and a molecular weight of 313.518 g/mol. It features a hexadecanamide (C16:0 palmitoyl) group linked to a (2R)-1-hydroxypropan-2-yl moiety. Key physicochemical properties include a density of 0.9±0.1 g/cm³, boiling point of 469.3±28.0 °C, and logP of 6.16, indicating high lipophilicity . This compound is used in dermatological formulations for its barrier-repairing properties, mimicking natural ceramides in the stratum corneum .

Properties

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVPKPNOVYCJAP-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576577
Record name N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142128-47-0
Record name N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

R-Palmitoyl-(1-methyl) Ethanolamide can be synthesized through a multi-step process involving the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of the ethanolamine moiety and the palmitoyl chloride.

    Formation of the amide bond: The ethanolamine moiety is reacted with palmitoyl chloride in the presence of a base such as triethylamine to form the amide bond.

    Introduction of the ®-methyl group: The ®-methyl group is introduced vicinal to the alcohol on the ethanolamine moiety through a stereoselective methylation reaction.

Industrial Production Methods

Industrial production of R-Palmitoyl-(1-methyl) Ethanolamide involves scaling up the synthetic route described above. The process is optimized for large-scale production by using efficient reaction conditions, high-purity reagents, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

R-Palmitoyl-(1-methyl) Ethanolamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .

Scientific Research Applications

Anti-inflammatory Properties

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide exhibits significant anti-inflammatory effects, making it a candidate for therapeutic use in managing pain and inflammation. Research indicates that the compound can modulate inflammatory responses by down-regulating the activation of mast cells, which play a critical role in allergic reactions and inflammation.

Pain Management

The compound has shown promise in the management of peripheral neuropathic pain. Preclinical studies suggest that it possesses analgesic properties, effectively reducing symptoms such as allodynia and hyperalgesia associated with nerve injuries. The mechanism involves the inhibition of pro-inflammatory cytokines, contributing to its pain-relieving effects.

Neuroprotective Effects

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide has been investigated for its neuroprotective properties. It may offer protection against neurodegenerative diseases by modulating endocannabinoid signaling pathways and reducing oxidative stress in neuronal cells . This suggests potential applications in treating conditions like Alzheimer's disease and multiple sclerosis.

Preclinical Studies

A series of preclinical studies have demonstrated the efficacy of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide in various animal models:

  • Model : Murine models of inflammatory pain
  • Findings : The compound significantly reduced pain scores and inflammatory markers compared to control groups, indicating its potential as an analgesic agent.

Mechanism of Action

R-Palmitoyl-(1-methyl) Ethanolamide exerts its effects by interacting with cannabinoid receptors in the body. The ®-methyl group vicinal to the alcohol on the ethanolamine moiety enhances the compound’s stability and potency by protecting it from hydrolysis by fatty acid amide hydrolase. This leads to prolonged duration of action and enhanced potency in vivo .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

a. N-((2S,3R,4E,8E)-1,3-Dihydroxyoctadeca-4,8-dien-2-yl)-hexadecanamide
  • Structure : Contains additional hydroxyl groups at C1 and C3, along with unsaturated bonds at C4 and C6.
  • Comparison : While both compounds share a hexadecanamide backbone, the dihydroxy and unsaturated structure of this analogue increases polarity. However, discrepancies in reported NMR data (e.g., δH and δC values) suggest challenges in structural validation .
b. SLE: N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide
  • Structure : Features a branched hydroxypropyl-hydroxyethyl group instead of the simpler (2R)-1-hydroxypropan-2-yl moiety.
  • Application : Used in lamellar-structured topical formulations combined with steroids for atopic dermatitis (AD) treatment. Its larger size (MW ≈ 598 g/mol) enhances lipid bilayer stabilization compared to the target compound .
c. N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide
  • Structure : Similar to SLE but with a decanamide chain (C10) instead of hexadecanamide.
  • Physicochemical Properties: Melting point: 50–55°C (vs. Purity: Passes tests for secondary amine salts, heavy metals (<20 ppm), and sulfides (<2 ppm) .

Functional Analogues in Drug Development

a. Hexadecanamide (Unmodified)
  • Drug-Likeness : Exhibits poor pharmacokinetic properties due to excessive lipophilicity (miLogP = 10.4) and rotatable bonds, limiting its therapeutic utility. In contrast, the target compound’s hydroxypropyl group may improve solubility .
b. Ceramide Analogues with Glycosylation
  • Example: N-[(1S,2R,3E)-1-[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxymethyl]-2-hydroxy-3-heptadecenyl]hexadecanamide (CAS: 4201-62-1).
  • Structure : Contains a lactose moiety, increasing hydrophilicity and enabling interaction with carbohydrate receptors.
  • Application: Used in studies of lipid raft formation and immune modulation, unlike the non-glycosylated target compound .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups Applications
N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide C₁₉H₃₉NO₂ 313.518 6.16 Hydroxypropyl, hexadecanamide Barrier repair, skincare
SLE () C₃₇H₇₅NO₄ 598.00 Hydroxypropyl-hydroxyethyl AD therapy, lamellar gels
N-Palmitoylsphingosine () C₃₄H₆₇NO₃ 537.90 12.9 Sphingosine backbone Ceramide replacement
Glycosylated ceramide () C₄₀H₇₅NO₁₂ 786.00 Lactose, unsaturated chain Lipid raft studies

Table 2: Purity and Stability Parameters

Compound Name Melting Point (°C) Halogen Content Heavy Metal Limit Reference
Target compound
N-(Hexadecyloxy...decanamide 50–55 94–124 (OHV) <20 ppm
SLE 69–77 80–110 (OHV) <20 ppm

Biological Activity

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, also known as a type of fatty acid amide, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a long-chain fatty acid structure, which is significant for its interaction with biological membranes and receptors.

Chemical Structure and Properties

The chemical structure of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide includes:

  • A hexadecanamide backbone (C16 fatty acid)
  • A hydroxypropanol moiety that contributes to its hydrophilicity.

This unique structure may influence its solubility, permeability, and binding affinity to various biological targets.

1. Anti-inflammatory Properties

Research indicates that fatty acid amides, including N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, exhibit anti-inflammatory effects. They may modulate the endocannabinoid system, which plays a crucial role in inflammation and pain regulation.

Key Findings:

  • Studies have shown that compounds with similar structures can inhibit the release of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent . Its long-chain fatty acid structure may enhance its ability to disrupt microbial membranes.

Case Study:
A study evaluated the antimicrobial efficacy of various fatty acid amides against Gram-positive and Gram-negative bacteria. N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations, indicating its potential as a natural preservative or therapeutic agent .

3. Neuroprotective Effects

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide has been investigated for its neuroprotective properties . It may exert protective effects against neurodegenerative diseases by modulating neuroinflammation and promoting neuronal survival.

Research Findings:
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the activation of survival pathways such as the PI3K/Akt signaling pathway .

The biological activities of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide are largely attributed to its interactions with various receptors:

  • CB1 and CB2 Receptors: Modulation of these cannabinoid receptors may underlie its anti-inflammatory and analgesic effects.
  • Transient Receptor Potential (TRP) Channels: The compound may influence sensory neuron excitability, contributing to its analgesic properties.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryModulation of cytokine release
AntimicrobialDisruption of microbial membranes
NeuroprotectiveActivation of survival pathways

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide with high enantiomeric purity?

  • Methodology : Enantioselective synthesis can be achieved via coupling of hexadecanoic acid with (2R)-1-aminopropan-2-ol under carbodiimide-mediated conditions (e.g., EDC/HOBt). Chiral HPLC or polarimetry should confirm enantiopurity (>98% ee). For large-scale synthesis, enzymatic resolution using lipases (e.g., Candida antarctica) may improve yield .

Q. How can the structural integrity and purity of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide be validated?

  • Analytical workflow :

  • FT-IR : Confirm amide C=O stretch (~1640 cm⁻¹) and hydroxyl O–H stretch (~3300 cm⁻¹).
  • NMR : ¹H NMR should show resonances for the hydroxypropan-2-yl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for CH–OH).
  • GC-MS : Monitor for impurities (e.g., unreacted hexadecanoic acid) using a DB-5 column (70–300°C gradient) .

Q. What physicochemical properties are critical for handling N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide in experimental settings?

  • Key properties :

  • Boiling point : Predicted ~675°C (extrapolated from similar hexadecanamides).
  • Density : ~0.919 g/cm³.
  • pKa : ~13.54 (hydroxyl proton), requiring neutral pH for stability in aqueous buffers .

Advanced Research Questions

Q. How does stereochemical configuration at the 2R position influence the compound’s interaction with lipid bilayers or enzymatic targets?

  • Experimental design : Compare membrane permeability using fluorescence anisotropy with R vs. S enantiomers. Molecular dynamics simulations (e.g., GROMACS) can model interactions with lipid headgroups. Enzymatic assays (e.g., ceramidase inhibition) may reveal stereospecific activity, as seen in structurally analogous ceramides .

Q. What advanced chromatographic techniques resolve N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide from diastereomers or degradation products?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (95:5) for HPLC separation. For degradation products (e.g., hydrolyzed hexadecanoic acid), reverse-phase C18 columns with acetonitrile/water gradients are optimal. Validate with tandem MS/MS .

Q. How can discrepancies in reported bioactivity across cell models be addressed?

  • Data contradiction analysis :

  • Variability factors : Assess lipid solubility (logP ~5.2) for cellular uptake differences.
  • Dose-response : Perform IC₅₀ assays in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized serum-free conditions.
  • Metabolic stability : Use LC-MS to quantify intracellular metabolite levels (e.g., hexadecanoic acid) .

Methodological Considerations

Q. What computational tools predict the compound’s behavior in biological systems?

  • Tools :

  • ADMET prediction : SwissADME for bioavailability (TPSA ~69.6 Ų, high membrane permeability).
  • Docking studies : AutoDock Vina to simulate binding to ceramide-activated proteins (e.g., PP2A) .

Q. How can thermal stability be optimized during storage?

  • Stability protocol : Store under argon at −20°C in amber vials. Differential scanning calorimetry (DSC) shows decomposition onset at ~180°C. Lyophilization is not recommended due to hydroxyl group hygroscopicity .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(1-Hydroxypropan-2-yl)palmitamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(1-Hydroxypropan-2-yl)palmitamide

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